molecular formula C4H6ClNO B1590840 2-(2-Chloroethoxy)acetonitrile CAS No. 31250-08-5

2-(2-Chloroethoxy)acetonitrile

Cat. No. B1590840
CAS RN: 31250-08-5
M. Wt: 119.55 g/mol
InChI Key: GQFCLJZQECVTDO-UHFFFAOYSA-N
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Description

“2-(2-Chloroethoxy)acetonitrile” is a chemical compound with the molecular formula C4H6ClNO . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “2-(2-Chloroethoxy)acetonitrile” is represented by the linear formula C4H6ClNO . The average mass of the molecule is 119.549 Da .


Physical And Chemical Properties Analysis

“2-(2-Chloroethoxy)acetonitrile” has a density of 1.1±0.1 g/cm3, a boiling point of 206.3±20.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has a flash point of 78.6±21.8 °C . The compound has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Synthesis of Cetirizine

2-(2-Chloroethoxy)acetonitrile: is utilized in the synthesis of cetirizine , an antihistamine used to treat allergic symptoms . It plays a role in inhibiting histamine release from mast cells, which are involved in allergic reactions .

Organic Synthesis Intermediate

As an intermediate in organic synthesis, 2-(2-Chloroethoxy)acetonitrile contributes to the formation of various nitrogen-containing compounds. Its properties make it a valuable synthon for creating complex organic molecules .

Electrochemical Conversions

Due to its good conductivity and environmentally friendly features, 2-(2-Chloroethoxy)acetonitrile is a compelling tool in electrochemical conversions, particularly in the synthesis of nitrile-containing compounds .

Cyanomethylation Reactions

In cyanomethylation reactions, 2-(2-Chloroethoxy)acetonitrile can be used to introduce the cyano group into organic molecules, which is a crucial step in the synthesis of various pharmaceuticals and agrochemicals .

Cascade Radical Cyclization

This compound is involved in cascade radical cyclization processes, which are essential for constructing complex molecular architectures in a single operation. This method is particularly useful in the synthesis of heterocycles .

Histamine Release Inhibition

In pharmacological research, 2-(2-Chloroethoxy)acetonitrile has been shown to reduce symptoms of allergic reactions by inhibiting the release of histamine, a compound involved in immune responses .

Bioanalytical Sample Preparation

2-(2-Chloroethoxy)acetonitrile: is used in bioanalytical sample preparation, particularly in chromatographic techniques like high-performance liquid chromatography (HPLC) to measure its presence in drug formulations .

Study of Drug Interactions

The interaction between 2-(2-Chloroethoxy)acetonitrile and drugs like cetirizine is studied using bioanalytical methods, which is crucial for understanding the pharmacokinetics and dynamics of drug formulations .

Safety and Hazards

The compound is considered hazardous, with hazard statements H301+H311+H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), and P311 (Call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

2-(2-chloroethoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO/c5-1-3-7-4-2-6/h1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFCLJZQECVTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564533
Record name (2-Chloroethoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroethoxy)acetonitrile

CAS RN

31250-08-5
Record name 2-(2-Chloroethoxy)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31250-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloroethoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-chloroethoxy)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.433
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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